molecular formula C6H10N4O B2719702 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 859154-19-1

2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No.: B2719702
CAS No.: 859154-19-1
M. Wt: 154.173
InChI Key: JATIQKICGGXJOH-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide is a heterocyclic compound featuring an imidazole core substituted with a methyl group at the 2-position and an acetohydrazide side chain. Its molecular formula is C₆H₁₀N₄O, with a molecular weight of 154.17 g/mol. This compound serves as a versatile precursor in medicinal chemistry, particularly for synthesizing hydrazone derivatives through condensation reactions with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) . It is notable for applications in antimicrobial, anticancer, and enzyme inhibition studies due to its ability to form stable complexes and interact with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-5-8-2-3-10(5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATIQKICGGXJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:

    Batch Reactors: Using batch reactors for the cyclization and methylation steps.

    Continuous Flow Reactors: Employing continuous flow reactors for the acetohydrazide formation to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-substituted imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is C6H10N4OC_6H_{10}N_4O with a molecular weight of 154.172 g/mol. Its structure features an imidazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Imidazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.

Case Study:
A study demonstrated that substituents on the imidazole ring significantly affect antimicrobial activity. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

Imidazole derivatives are also being investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Data Table: Anticancer Activity of Imidazole Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
This compoundBreast Cancer15Apoptosis induction
Other Derivative ALung Cancer10Cell cycle arrest
Other Derivative BColon Cancer20Apoptosis induction

This table illustrates the comparative efficacy of different imidazole derivatives against various cancer types, highlighting the potential of this compound as a therapeutic agent .

Neurological Applications

Recent studies have focused on the neuroprotective effects of imidazole derivatives, particularly in models of epilepsy and neurodegenerative diseases.

Case Study:
Research involving animal models has shown that this compound can reduce seizure frequency and severity. The compound was tested in a controlled environment where it demonstrated significant anticonvulsant properties compared to standard treatments .

Biochemical Applications

This compound serves as a non-ionic organic buffering agent in biological systems, particularly in cell culture environments where maintaining pH stability is crucial.

Application Example:
In cell culture studies, this compound was utilized to maintain a pH range of 6 to 8.5, facilitating optimal conditions for cellular processes .

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the acetohydrazide moiety can form hydrogen bonds with receptor sites, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide are influenced by substituents on the imidazole ring and the hydrazide moiety. Below is a comparative analysis with key analogues:

Compound Key Substituents Biological Activity IC₅₀/EC₅₀ Reference
This compound 2-methylimidazole, acetohydrazide Antimicrobial, α-glucosidase inhibition precursor Not reported
(E)-N′-(4-Methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide 4-methoxybenzylidene hydrazone Enhanced solubility and enzyme interaction Not reported
2-(1H-Benzo[d]imidazol-2-ylthio)-N’-(2,4-dimethoxybenzylidene)acetohydrazide Benzimidazole, thioether, dimethoxybenzylidene Anticancer (cell line-specific), DNA binding 371 [M+1]+ (mass spec)
2-(2-(Ethylthio)-1H-benzimidazol-1-yl)-N’-(anthracen-9-ylmethylene)acetohydrazide Ethylthio, anthracenyl Potent α-glucosidase inhibition 7.34 ± 0.3 μM
2-(1H-Benzimidazol-2-ylsulfanyl)-N’-(4-fluorobenzylidene)acetohydrazide Fluorinated benzylidene Antimicrobial (E. coli, K. pneumoniae), improved lipophilicity 13.3–26.6 μM (MIC)

Physicochemical Properties

  • Solubility : Methoxy- and fluorobenzylidene derivatives exhibit improved aqueous solubility due to polar substituents .
  • Thermal Stability : Benzimidazole-thio derivatives (mp 206–208°C ) are more thermally stable than imidazole counterparts, likely due to aromatic stacking.

Key Research Findings

  • Structure-Activity Relationship (SAR) :
    • Imidazole vs. Benzimidazole Cores : Benzimidazole derivatives generally show higher biological activity due to extended π-conjugation and stronger DNA/protein interactions .
    • Substituent Position : 2-Methyl groups on imidazole improve metabolic stability but reduce enzymatic inhibition compared to bulkier substituents (e.g., benzyl or anthracenyl) .
  • Synthetic Efficiency: Hydrazone formation is >90% efficient under mild conditions (ethanol, acetic acid), making it scalable for drug discovery .

Biological Activity

2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its ability to interact with biological targets, and an acetohydrazide moiety that enhances its reactivity. The structure can be represented as follows:

C5H8N4\text{C}_5\text{H}_8\text{N}_4

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition. Additionally, the hydrazide group forms covalent bonds with specific amino acid residues in enzymes, modulating their activity.
  • Receptor Binding : The acetohydrazide moiety enhances binding affinity to receptor sites through hydrogen bonding, potentially influencing signaling pathways involved in cell growth and proliferation .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound demonstrated significant morphological changes at concentrations as low as 1.0 μM and enhanced caspase-3 activity at higher concentrations (10.0 μM) .
Cell LineIC50 (μM)Apoptosis Induction
MDA-MB-2314 - 17Yes
HepG25 - 15Yes

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : It has shown effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM .
Bacterial StrainMIC (µM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against several fungal pathogens, making it a candidate for developing new antifungal therapies .

Case Studies and Research Findings

  • Antitumor Studies : A study focused on the synthesis of derivatives of this compound highlighted its potential as an antitumor agent. The derivatives exhibited varying levels of cytotoxicity against different cancer cell lines, indicating that structural modifications could enhance efficacy .
  • Antimicrobial Evaluation : Another research project assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that certain derivatives showed superior activity compared to standard antibiotics, suggesting a potential role in combating antibiotic resistance .
  • Mechanistic Insights : Molecular docking studies have provided insights into how the compound interacts with target proteins, revealing specific binding sites that could be exploited for drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, and what key reaction parameters influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, hydrazine hydrate reacts with ester derivatives (e.g., methyl or ethyl esters) under reflux in ethanol, with reaction times ranging from 4–6 hours . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of hydrazine to ester precursors .
  • Characterization : Post-synthesis purification involves recrystallization from ethanol or methanol, and purity is confirmed via TLC (chloroform:methanol, 7:3) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity and purity of this compound?

  • Structural Confirmation : FT-IR identifies functional groups (e.g., N-H stretches at ~3200 cm⁻¹ for hydrazide, C=O at ~1650 cm⁻¹). 1^1H/13^13C NMR verifies proton environments (e.g., imidazole protons at δ 7.0–7.5 ppm, methyl groups at δ 2.5 ppm) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and TLC are standard. Purity >95% is achievable via recrystallization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced α-glucosidase inhibition?

  • Key Modifications : Introducing electron-withdrawing groups (e.g., chloro, nitro) or hydrophobic substituents (e.g., ethylthio) on the benzimidazole/imidazole ring enhances inhibitory activity. For example, ethylthio derivatives exhibit IC50_{50} values as low as 6.10 µM, compared to acarbose (IC50_{50} = 378.2 µM) .
  • Methodology : SAR is evaluated via systematic substitution at the hydrazide nitrogen or imidazole ring, followed by enzymatic assays (e.g., α-glucosidase inhibition) .

Q. What experimental approaches are used to elucidate the mechanism of enzyme inhibition (e.g., α-glucosidase or MAO) by acetohydrazide derivatives?

  • Kinetic Studies : Lineweaver-Burk plots differentiate competitive/non-competitive inhibition. For α-glucosidase, acetohydrazides often show mixed-type inhibition, indicating binding to both enzyme and enzyme-substrate complex .
  • Computational Validation : Molecular docking (AutoDock Vina) predicts binding poses, highlighting interactions like hydrogen bonds with catalytic residues (e.g., Asp214 in α-glucosidase) .

Q. How do researchers address conflicting bioactivity data in acetohydrazide derivatives across different pharmacological models?

  • Standardization : Use uniform enzyme sources (e.g., recombinant human α-glucosidase vs. rat intestinal extracts) and control for assay conditions (pH, temperature). Discrepancies in IC50_{50} values (e.g., 3.23–7.34 µM vs. higher values in other studies) often arise from variations in enzyme isoforms or purity .

Q. What role do molecular docking simulations play in rationalizing the binding affinity of this compound with therapeutic targets?

  • Application : Docking identifies critical interactions (e.g., π-π stacking with aromatic residues, hydrogen bonding with active-site aspartate). For MAO inhibitors, simulations correlate substituent hydrophobicity with improved binding energy .

Q. What strategies are effective in overcoming synthetic challenges during the introduction of heterocyclic substituents to the acetohydrazide core?

  • Optimization : Use coupling agents (e.g., POCl3_3) for cyclization reactions at 120°C to form oxadiazole or triazole hybrids . Microwave-assisted synthesis reduces reaction times and improves yields for thermally sensitive derivatives .

Q. How are in vitro actoprotective effects of acetohydrazide derivatives quantitatively assessed, and what structural features correlate with efficacy?

  • Evaluation : Rodent fatigue models (e.g., forced swimming tests) measure endurance. Derivatives with thiophene or 4-chlorobenzylidene substituents show significant actoprotective activity, likely due to enhanced antioxidant capacity .

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